molecular formula C12H11BrN2OS B5651068 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B5651068
M. Wt: 311.20 g/mol
InChI Key: NNDIKKDYUNGUBR-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which is further connected to a propanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 2-(3-bromophenyl)-4-thiazolamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. In cancer cells, it may exert its effects by interfering with cell cycle progression and inducing apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide

Uniqueness

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the propanamide moiety. This structural configuration imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIKKDYUNGUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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